3-(Bromomethyl)-5-methylisoxazole

概要

説明

3-(Bromomethyl)-5-methylisoxazole (CAS: 130628-75-0) is a brominated isoxazole derivative with the molecular formula C₅H₆BrNO and a molecular weight of 176.01 g/mol . It serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its bromomethyl group enables nucleophilic substitution reactions, facilitating the introduction of diverse functional groups . The compound is commercially available with a purity of 96% and is soluble in DMSO, making it suitable for laboratory-scale reactions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-methylisoxazole typically involves the bromination of 5-methylisoxazole. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

化学反応の分析

Types of Reactions: 3-(Bromomethyl)-5-methylisoxazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

Oxidation: Products include oxides and other oxidized derivatives.

Reduction: Products include methyl derivatives and other reduced forms.

科学的研究の応用

Biological Applications

1. Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit antimicrobial properties. Studies have shown that 3-(Bromomethyl)-5-methylisoxazole can be synthesized into derivatives that demonstrate activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .

2. Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that certain isoxazole derivatives can inhibit cancer cell proliferation. For instance, modifications to the bromomethyl group have been shown to enhance selectivity towards specific cancer types, indicating a promising avenue for cancer therapeutics .

Synthetic Applications

1. Chemical Synthesis

this compound serves as an intermediate in the synthesis of more complex organic molecules. Its bromomethyl group allows for further reactions, such as nucleophilic substitutions, leading to the formation of diverse chemical entities useful in pharmaceuticals and agrochemicals .

2. Building Block for Drug Development

As a versatile building block, this compound can be employed to create libraries of related compounds for high-throughput screening in drug discovery processes. Its ability to modify biological activity through structural changes makes it valuable in medicinal chemistry .

Case Studies

Case Study 1: Antimicrobial Screening

In a recent study, researchers synthesized several derivatives of this compound and tested them against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Anticancer Research

A study focused on the effects of modified isoxazoles on human breast cancer cell lines (MCF-7). Compounds derived from this compound showed promising results in reducing cell viability, with IC50 values indicating effective concentration ranges for therapeutic potential .

作用機序

The mechanism of action of 3-(Bromomethyl)-5-methylisoxazole involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

類似化合物との比較

Structural Analogs and Physicochemical Properties

Key structural analogs include brominated, chlorinated, and substituted methylisoxazoles. Their properties are summarized in Table 1.

Table 1: Physicochemical Comparison of 3-(Bromomethyl)-5-methylisoxazole and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Features |

|---|---|---|---|---|---|

| This compound | 130628-75-0 | C₅H₆BrNO | 176.01 | 96% | Bromomethyl group at position 3 |

| 5-(Bromomethyl)-3-methylisoxazole | 36958-61-9 | C₅H₆BrNO | 176.01 | N/A | Bromomethyl at position 5 |

| 4-Bromo-5-(bromomethyl)-3-methylisoxazole | 53257-36-6 | C₅H₅Br₂NO | 254.91 | N/A | Dual bromination at positions 4/5 |

| 3-(3-Chloropropyl)-5-methylisoxazole | 178396-19-5 | C₇H₁₀ClNO | 159.61 | ≥98% | Chloropropyl side chain |

| 5-Bromomethyl-3-(3-bromophenyl)-isoxazole | N/A | C₁₀H₇Br₂NO | 316.98 | N/A | Aromatic bromine substitution |

| Sulfamethoxazole (for contrast) | 723-46-6 | C₁₀H₁₁N₃O₃S | 253.28 | N/A | Sulfonamide drug derivative |

Key Observations :

- Positional Isomerism : The placement of the bromomethyl group (positions 3 vs. 5) significantly impacts reactivity. For example, this compound is more reactive in nucleophilic substitutions due to steric accessibility .

Key Insights :

- Bromination Efficiency : High yields (89–93%) are achieved for this compound using N-bromosuccinimide under optimized conditions .

- Cross-Coupling Applications : Analogs like 3-(4-bromophenyl)-5-(trifluoromethoxy)phenylisoxazole (76% yield) demonstrate utility in Suzuki-Miyaura couplings for drug discovery .

- Functional Group Compatibility : Carboxylic acid derivatives (e.g., 5-(bromomethyl)isoxazole-3-carboxylic acid) enable further derivatization into esters or amides .

生物活性

3-(Bromomethyl)-5-methylisoxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The isoxazole ring structure, characterized by its heterocyclic nature, contributes to the compound's reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

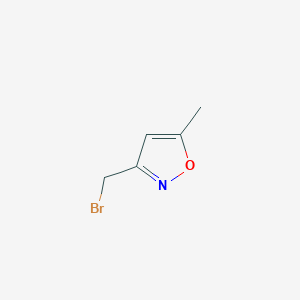

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bromomethyl group at the 3-position and a methyl group at the 5-position of the isoxazole ring, which influences its biological properties.

Research indicates that this compound exhibits various biological activities through different mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its bromine substitution is hypothesized to enhance its interaction with microbial targets, potentially leading to inhibition of growth in certain bacterial strains.

- Neuroactive Properties : Similar compounds have been shown to interact with neurotransmitter systems. The structural similarity to other neuroactive agents suggests that this compound may modulate NMDA receptor activity, which is crucial for synaptic plasticity and cognitive functions.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroactive | Modulation of NMDA receptors | |

| Potential cytotoxicity | Interaction with cellular pathways |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against several bacterial strains, showing promising results. Specifically, the compound demonstrated an MIC ranging from 0.125 mg/mL to 2.5 mg/mL against ATCC strains, indicating significant antimicrobial potential .

Case Study 2: Neuroactive Effects

In another investigation focused on neuroactive compounds, derivatives similar to this compound were assessed for their ability to modulate NMDA receptor activity. The results suggested that these compounds could enhance synaptic transmission and exhibit neuroprotective effects, which may have implications for treating neurodegenerative diseases .

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

- Toxicity Assessment : Preliminary toxicity studies indicated that while the compound exhibits biological activity, it also presents certain cytotoxic effects at higher concentrations. Detailed toxicity profiling is necessary for further development.

- Structure-Activity Relationship (SAR) : The presence of the bromomethyl group appears to enhance the compound's reactivity and biological interactions compared to other isoxazole derivatives without halogen substitutions .

Q & A

Q. What are the standard synthetic routes for 3-(Bromomethyl)-5-methylisoxazole, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves cyclization of oxime intermediates followed by bromination. For example, a related compound, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, is synthesized via oxime formation from o-chlorobenzaldehyde and hydroxylamine hydrochloride under alkaline conditions, followed by chlorination and cyclization with ethyl acetoacetate . For bromomethyl derivatives, bromination of methyl groups using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN) is common. Yield optimization requires careful control of temperature (60–80°C) and stoichiometry of brominating agents. Evidence from similar isoxazole syntheses highlights the importance of anhydrous conditions to minimize hydrolysis side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Key methods include:

- NMR Spectroscopy : H and C NMR can confirm regiochemistry (e.g., distinguishing between 3- and 5-substituted isomers). For example, the methyl group in 5-methylisoxazole resonates at δ ~2.4 ppm, while bromomethyl protons appear as a singlet near δ ~4.5 ppm .

- Elemental Analysis : Discrepancies >0.3% between calculated and experimental values indicate impurities .

- Melting Point Analysis : Discrepancies from literature values (e.g., 82.5–85°C for 5-(bromomethyl)-3-phenylisoxazole ) may suggest polymorphic forms or residual solvents.

Q. What strategies mitigate regioselectivity challenges during nucleophilic substitution of the bromomethyl group?

Advanced Research Question

The bromomethyl group in isoxazoles is prone to nucleophilic substitution, but competing elimination or ring-opening reactions can occur. To enhance regioselectivity:

- Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states .

- Employ mild bases (e.g., KCO) to avoid dehydrohalogenation.

- Pre-complex the substrate with Lewis acids (e.g., ZnCl) to direct nucleophilic attack .

Evidence from benzoxazole derivatives shows that steric hindrance from the 5-methyl group can favor substitution at the 3-position .

Q. How does the compound’s stability vary under different storage and reaction conditions?

Advanced Research Question

- Thermal Stability : Decomposition occurs above 100°C, with gas chromatography (GC) revealing degradation byproducts like methylisoxazole and HBr .

- Light Sensitivity : Brominated compounds are prone to photolytic debromination; store in amber vials under inert gas .

- Hydrolytic Stability : Susceptible to hydrolysis in aqueous acidic/basic conditions. Kinetic studies in ethanol/water mixtures show a half-life of <24 hours at pH <3 or >10 .

Q. How should researchers resolve contradictions in reported melting points or spectral data?

Data Contradiction Analysis

Discrepancies in melting points (e.g., 72°C vs. 82.5–85°C for similar bromomethylisoxazoles ) may arise from:

- Polymorphism : Recrystallize from different solvents (e.g., hexane vs. ethyl acetate) and analyze via X-ray diffraction.

- Impurities : Purify via column chromatography (silica gel, hexane/EtOAc) and validate with HPLC (≥95% purity) .

- Isomerization : Use H NMR to confirm the absence of regioisomers (e.g., 4-bromomethyl vs. 5-bromomethyl) .

Q. What role does this compound play in synthesizing complex heterocycles?

Advanced Application Focus

The bromomethyl group serves as a versatile handle for cross-coupling (e.g., Suzuki-Miyaura) or click chemistry. For example:

- Triazole Formation : React with sodium azide to generate an azide intermediate, followed by copper-catalyzed cycloaddition with alkynes .

- Benzoxazole Derivatives : Condensation with boronic acids under Pd catalysis yields biaryl motifs, as demonstrated in the synthesis of benzoxazole-triazole hybrids .

Q. What safety protocols are critical when handling this compound?

Methodological Safety Guidance

- PPE : Use nitrile gloves, safety goggles, and lab coats. Impervious gloves (e.g., Viton) are recommended for prolonged exposure .

- Ventilation : Work in a fume hood to avoid inhalation of volatile degradation products (e.g., HBr) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

特性

IUPAC Name |

3-(bromomethyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c1-4-2-5(3-6)7-8-4/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGJFGPILHALRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379972 | |

| Record name | 3-(Bromomethyl)-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130628-75-0 | |

| Record name | 3-(Bromomethyl)-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromomethyl)-5-methylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。